molecular formula C19H14ClN3O4S B2984709 (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide CAS No. 692762-74-6

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide

Cat. No.: B2984709
CAS No.: 692762-74-6
M. Wt: 415.85
InChI Key: LUZMHOXFOJNQKZ-GDNBJRDFSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is a complex organic compound characterized by its thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazolidinone Core: The initial step involves the cyclization of a thiourea derivative with a haloketone to form the thiazolidinone ring.

    Acylation: The thiazolidinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the thiazolidinone ring with a 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine

In medicinal research, it is explored for its anti-inflammatory and anticancer activities. The compound’s ability to inhibit certain enzymes or pathways makes it a candidate for drug development.

Industry

Industrially, it could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Phenylacetamides: Compounds with similar acetamide groups but different core structures.

Uniqueness

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is unique due to its combination of a thiazolidinone core with a phenylacetamide group, which may confer distinct biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZMHOXFOJNQKZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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